2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that features a unique structure combining a methoxybenzyl group with a dioxoisoindoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the selection of appropriate boron reagents and palladium catalysts, as well as fine-tuning reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxoisoindoline moiety can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde, while reduction of the dioxoisoindoline moiety can produce dihydroisoindoline derivatives .
Scientific Research Applications
2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may act on enzymes or receptors, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl-substituted dioxoisoindoline carboxylic acids and methoxybenzyl derivatives. Examples include:
- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-4-carboxylic acid
- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-6-carboxylic acid
Uniqueness
What sets 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure may also impart distinct biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJCICMASYNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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